molecular formula C10H6ClF3N2O B2735615 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one CAS No. 63695-48-7

1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

Cat. No.: B2735615
CAS No.: 63695-48-7
M. Wt: 262.62
InChI Key: VYCNIYYTYDWCCK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C10H6ClF3N2O and its molecular weight is 262.62. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interaction Studies

  • The compound's molecular structure and its interactions have been extensively analyzed. For example, studies on cyclooxygenase-1-selective inhibitors, such as SC-560, which shares structural similarities, highlight the significance of molecular orientation for developing dosage formulations with enhanced bioavailability (S. Long et al., 2009). Similarly, structural characterization of isostructural thiazoles and pyrazoles underscores the importance of molecular geometry in determining physical and chemical properties (B. Kariuki et al., 2021).

Crystallography and Structural Analysis

  • Crystal structure analysis provides insights into the compound's interaction potential. The analysis of 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one, a closely related compound, reveals the orientation of various rings and highlights the role of intramolecular hydrogen bonds in stabilizing the molecule's structure (T. Shahani et al., 2010).

Electrochemical and Photophysical Properties

  • Research into the electrochemical and photophysical properties of related compounds, like the synthesis and characterization of a mononuclear Cu(II) complex with a 4-acyl pyrazolone ligand, offers insights into potential applications in electronics and photonics. The study demonstrates the complex's square planar geometry and its implications for electronic devices (K. Nakum & R. Jadeja, 2018).

Molecular Docking and Biological Evaluation

  • Molecular docking studies of novel pyrazoline derivatives highlight the potential for anti-inflammatory and antibacterial applications. Such research emphasizes the importance of molecular design in developing new therapeutic agents (P. Ravula et al., 2016).

Fluorescent Properties and Material Science Applications

  • The synthesis and evaluation of fluorescent properties of 1,3,5-triaryl-2-pyrazolines, which are related to the compound of interest, shed light on their potential use in material science, particularly in developing new fluorescent materials for various applications (A. Hasan et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCNIYYTYDWCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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